molecular formula C14H12ClNO2 B2574668 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol CAS No. 112628-75-8

2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol

Cat. No.: B2574668
CAS No.: 112628-75-8
M. Wt: 261.71
InChI Key: HJIVIDAUWQSCBR-CXUHLZMHSA-N
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Preparation Methods

The synthesis of 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol typically involves the condensation reaction between 3-chlorobenzaldehyde and 6-methoxy-2-aminophenol. The reaction is carried out under acidic or basic conditions to facilitate the formation of the imine bond. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Similar compounds to 2-{(E)-[(3-chlorophenyl)imino]methyl}-6-methoxyphenol include:

These similar compounds share structural features but may exhibit different chemical and biological properties due to the variations in their substituents.

Properties

IUPAC Name

2-[(3-chlorophenyl)iminomethyl]-6-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-9,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJIVIDAUWQSCBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=NC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112628-75-8
Record name ALPHA-(3-CHLOROPHENYLIMINO)-6-METHOXY-O-CRESOL
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